molecular formula C17H16ClN5O2 B2880771 N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide CAS No. 1005292-59-0

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2880771
CAS No.: 1005292-59-0
M. Wt: 357.8
InChI Key: VYNFUESVAHEPOE-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the 1-position. A methylene bridge connects the tetrazole to a 2-phenoxypropanamide moiety.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-12(25-15-5-3-2-4-6-15)17(24)19-11-16-20-21-22-23(16)14-9-7-13(18)8-10-14/h2-10,12H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNFUESVAHEPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Attachment of the Tetrazole Ring to the Phenoxypropanamide Moiety: The tetrazole derivative is then reacted with 2-phenoxypropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticonvulsant and anti-inflammatory properties. It may act on specific molecular targets in the central nervous system.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring may mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, including anticonvulsant and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Tetrazole Core

Compound A : N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide

  • Molecular Formula : C₁₆H₂₀ClN₅O
  • Molecular Weight : 333.82 g/mol
  • Key Differences: Replaces the phenoxypropanamide group with a cyclohexylacetamide.
  • Relevance : Demonstrates how aliphatic substituents alter physicochemical properties compared to aromatic groups in the target compound .

Compound B : N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

  • Molecular Formula : C₁₇H₁₆FN₅O₂
  • Molecular Weight : 341.34 g/mol
  • Key Differences : Substitutes 4-chlorophenyl with 4-fluorophenyl and introduces a 4-methoxyphenyl group. The fluorine atom may enhance metabolic stability, while the methoxy group increases electron density, affecting binding interactions.
  • Relevance : Highlights the impact of halogen and alkoxy substituents on bioavailability and target affinity .
2.2. Core Heterocycle Modifications

Compound C : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Molecular Formula : C₁₀H₆ClF₃N₄O₂
  • Molecular Weight : 306.63 g/mol
  • Key Differences : Replaces tetrazole with a triazole core and adds a trifluoromethyl group. The triazole ring offers different hydrogen-bonding geometry, while the CF₃ group increases electronegativity.
  • Biological Activity : Exhibits antitumor activity against NCI-H522 lung cancer cells (GP = 68.09%), suggesting that the 4-chlorophenyl-triazole scaffold is pharmacologically active but distinct from tetrazole-based analogs .

Compound D : N-[4-(3-{N′-[5-Chloro-2-oxoindol-3-ylidene]hydrazinecarbonyl}-1-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl)phenyl]acetamide

  • Molecular Formula : C₂₅H₁₈Cl₂N₈O₃
  • Molecular Weight : 549.37 g/mol
  • Key Differences: Combines a 1,2,4-triazole core with an indolinone-hydrazine moiety. The indolinone group targets VEGFR-2, a kinase involved in angiogenesis.
  • Relevance: Illustrates how hybrid scaffolds (triazole + indolinone) can diversify biological targeting compared to tetrazole-based compounds .
2.3. Structural Analogues with Modified Linkers

Compound E : Benzyl-N-({[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate

  • Molecular Formula : C₁₄H₁₈N₆O₃
  • Molecular Weight : 318.33 g/mol
  • Key Differences: Uses a benzyl-carbamate group and a chiral ethyl linker instead of phenoxypropanamide. The stereochemistry may influence receptor binding specificity.
  • Relevance : Emphasizes the role of stereochemistry and linker flexibility in modulating activity .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Bioactivity Reference
Target Compound Tetrazole 4-Chlorophenyl, phenoxypropanamide ~350 (estimated) Potential enzyme/receptor targeting
Compound A Tetrazole Cyclohexylacetamide 333.82 High lipophilicity
Compound B Tetrazole 4-Fluorophenyl, 4-methoxyphenyl 341.34 Enhanced metabolic stability
Compound C Triazole CF₃, 4-chlorophenyl 306.63 Antitumor (NCI-H522: GP = 68.09%)
Compound D Triazole Indolinone-hydrazine 549.37 VEGFR-2 inhibition
Compound E Tetrazole Benzyl-carbamate, chiral ethyl 318.33 Stereochemistry-dependent activity

Key Findings and Implications

  • Tetrazole vs. Triazole Cores : Tetrazoles generally exhibit higher metabolic stability and stronger hydrogen-bonding capacity than triazoles, but triazoles may offer better geometric compatibility with certain enzyme active sites .
  • Substituent Effects: The 4-chlorophenyl group is a common pharmacophore in antitumor agents, while phenoxy or alkoxy groups modulate solubility and target affinity .
  • Linker Modifications : Flexible linkers (e.g., methylene bridges) improve conformational adaptability, whereas rigid groups (e.g., cyclohexyl) may restrict binding modes .

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